2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple carbonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoic acid with aniline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Contains a phenyl group and boronic acid functional group, used in organic synthesis.
Benzoic Acid Derivatives: Various derivatives with different substituents, used in pharmaceuticals and industrial applications.
Uniqueness
2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is unique due to its specific structure, which includes a bromophenyl group and multiple carbonyl and amino groups. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H15BrN2O4 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[[3-[(2-bromobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15BrN2O4/c22-17-10-3-1-8-15(17)20(26)23-14-7-5-6-13(12-14)19(25)24-18-11-4-2-9-16(18)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
UJQORGVOLZKBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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